Gadolinium ethyl sulfate
Description
Significance of Rare-Earth Ethyl Sulfates as Fundamental Model Systems
The entire series of rare-earth ethyl sulfates, RE(C₂H₅SO₄)₃·9H₂O, constitutes one of the most thoroughly investigated classes of lanthanide compounds in the history of coordination chemistry and solid-state physics. ias.ac.in Their importance as fundamental model systems stems from several key properties.
First, they form an isomorphous series, meaning they share the same crystal structure across the lanthanide elements (La-Lu, except for the radioactive Pm). iucr.orgaps.org This structural consistency allows for systematic studies of how electronic and magnetic properties change with the number of f-electrons, without the complication of a changing crystal lattice environment. Researchers can substitute one rare-earth ion for another in the crystal lattice, such as doping gadolinium into a diamagnetic lanthanum ethyl sulfate (B86663) host (Gd³⁺:La(C₂H₅SO₄)₃·9H₂O), to isolate and study the behavior of individual ions. aps.orgscholaris.ca
Second, the crystal structure features a relatively large separation between the rare-earth ions, which are shielded from each other by the ethyl sulfate groups and water molecules. aps.org This separation results in weak spin-spin interactions, which can be treated as a small perturbation on the dominant interactions, namely the effect of the external magnetic field (the Zeeman effect) and the influence of the local crystalline electric field on the ion's f-electron orbitals. aps.orgaps.org This simplifies theoretical analysis, making these salts ideal for testing and refining models of crystal field theory. aps.org The theory aims to describe how the electrostatic field produced by the surrounding ions (ligands) lifts the degeneracy of the f-electron orbitals, leading to the observed magnetic and spectroscopic properties. aps.orgroyalsocietypublishing.org
The combination of isostructural regularity, the ability for magnetic dilution, and weak inter-ionic interactions has established the rare-earth ethyl sulfates as a canonical series for fundamental studies of paramagnetism, electron paramagnetic resonance (EPR), and crystal field effects in the lanthanides. ias.ac.inresearchgate.net
Historical Evolution of Research on Gadolinium Ethyl Sulfate and its Analogues
The scientific journey to understand this compound and its analogues began with foundational structural work. In 1937, J.A. Ketelaar first determined the crystal structure of the rare-earth ethyl sulfate series, assigning it the P6₃/m space group, which indicated a high-symmetry environment around the metal ion. iucr.orgaps.org
The post-war era, particularly the 1950s, saw a surge of interest driven by the development of electron paramagnetic resonance (EPR) spectroscopy. A seminal 1954 study by Bleaney, Scovil, and Trenam provided accurate EPR measurements for this compound. royalsocietypublishing.org The Gd³⁺ ion, with its half-filled 4f shell, has an ⁸S₇/₂ ground state, which means its magnetic properties are due almost entirely to electron spin, with very little orbital contribution. royalsocietypublishing.orgaps.org This makes it a theoretically "simpler" S-state ion to study. The research confirmed that the crystalline electric field splits the ground state and that the results were largely consistent with the C₃h symmetry suggested by the crystal structure. royalsocietypublishing.org The interpretation of these complex spectra was made possible by the spin-Hamiltonian formalism, a powerful theoretical tool developed by Abragam and Pryce in 1951. scholaris.ca
Subsequent research delved deeper into the nuances of its physical properties. Low-temperature heat capacity measurements were performed to understand the energy level splittings (known as Schottky anomalies) and the magnetic interactions between ions. leidenuniv.nlresearchgate.net Studies also investigated higher-order transitions in the EPR spectrum, which provided more detailed information about the spin-Hamiltonian parameters and helped resolve discrepancies in zero-field splittings. bac-lac.gc.ca In the 1980s, comprehensive X-ray diffraction studies provided highly accurate geometric details for the entire lanthanide ethyl sulfate series, refining the original structural models. iucr.org This historical progression of research, from basic structure to detailed spectroscopic and thermal analysis, has cemented the status of this compound as a benchmark compound in the study of lanthanide magnetism.
Current Academic Relevance and Research Perspectives within f-Block Chemistry
In contemporary f-block chemistry, which is increasingly focused on complex functional materials like single-molecule magnets (SMMs) and advanced imaging agents, this compound's primary role is that of a foundational reference and a theoretical benchmark. aps.orgrsc.org The extensive and well-understood body of experimental data available for this compound provides a crucial testbed for new theoretical models that aim to predict the electronic structure and magnetic behavior of lanthanide complexes. ias.ac.inaps.org
The fundamental concepts that were meticulously studied in this compound—such as crystal field splitting, spin-spin interactions, and spin-lattice relaxation—remain central to the design of modern f-block materials. aps.orgaps.orgaps.org For instance, understanding how the ligand field affects the magnetic anisotropy of a Gd³⁺ ion in a simple, high-symmetry environment provides indispensable insight for chemists trying to control the same properties in low-symmetry, single-molecule magnets. rsc.org
Furthermore, some of its specific properties have pointed toward potential, albeit not fully realized, applications. Its extremely low-noise characteristics in microwave spectroscopy led to suggestions that it could be used in masers (microwave amplification by stimulated emission of radiation). azom.comepfl.chnewworldencyclopedia.orglanl.gov While newer materials have largely superseded it in this area, this aspect highlights its unique physical properties.
The academic relevance of this compound today is less about new discoveries on the compound itself and more about its enduring role as a pedagogical and theoretical model. It is a system where the fundamental principles of f-block magnetism are clearly expressed and were historically elucidated, providing an essential baseline for the ever-advancing field of molecular magnetism. ias.ac.inrsc.org
Research Data Tables
Crystal Structure Data for this compound Enneahydrate
The crystal structure of the rare-earth ethyl sulfates is hexagonal, with space group P6₃/m. The metal ion is coordinated by nine water molecules.
| Parameter | Value for this compound (at 171 K) |
| a (Å) | 13.935 |
| c (Å) | 7.054 |
| V (ų) | 1188.1 |
| Data sourced from Gerkin & Reppart (1984). iucr.org |
Spin-Hamiltonian Parameters for Gd³⁺ in Lanthanum Ethyl Sulfate
The behavior of the Gd³⁺ ion in the crystal lattice under a magnetic field is described by the spin-Hamiltonian. The parameters below are for Gd³⁺ diluted in a LaES host, which minimizes spin-spin interactions.
| Parameter | Value (in 10⁻⁴ cm⁻¹) |
| b₂⁰ | -43.1 ± 0.5 |
| b₄⁰ | -3.5 ± 0.1 |
| b₆⁰ | +0.5 ± 0.1 |
| b₆⁶ | -4.5 ± 0.5 |
| g-factor (g) | 1.990 ± 0.002 |
| Data represents a compilation from historical EPR studies. royalsocietypublishing.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3368-34-1 |
|---|---|
Molecular Formula |
C2H6GdO4S |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
ethyl hydrogen sulfate;gadolinium |
InChI |
InChI=1S/C2H6O4S.Gd/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5); |
InChI Key |
CPBXTXXRQRMWNE-UHFFFAOYSA-N |
SMILES |
CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].CCOS(=O)(=O)[O-].[Gd+3] |
Canonical SMILES |
CCOS(=O)(=O)O.[Gd] |
Origin of Product |
United States |
Advanced Synthesis and Crystallization Methodologies
Controlled Growth Techniques for High-Quality Single Crystals of Gadolinium Ethyl Sulfate (B86663) Nonahydrate
The growth of large, high-purity single crystals of gadolinium ethyl sulfate nonahydrate, Gd(C₂H₅SO₄)₃·9H₂O, is essential for detailed structural and physical property measurements. The primary and most effective method for obtaining these crystals is through slow evaporation of an aqueous solution.
The synthesis typically begins with the reaction of gadolinium oxide (Gd₂O₃) with a stoichiometric amount of ethyl sulfuric acid. The resulting solution is carefully filtered to remove any unreacted starting material or impurities. The key to growing high-quality single crystals lies in the meticulous control of the evaporation rate of the solvent. A slow, controlled evaporation process, often carried out in a constant temperature environment, allows for the gradual formation of well-ordered crystal lattices.
Factors influencing the quality of the grown crystals include:
Temperature: A stable temperature minimizes thermal fluctuations that can lead to defects in the crystal structure.
Solvent Purity: The use of deionized or distilled water is crucial to prevent the incorporation of impurities into the crystal lattice.
Solution Supersaturation: The rate of evaporation directly controls the degree of supersaturation. A slow rate ensures that nucleation is limited and that existing crystals have sufficient time to grow in a well-defined manner.
Crystallographic studies have shown that this compound nonahydrate crystallizes in the hexagonal space group P6₃/m. The gadolinium ion is coordinated by nine water molecules, forming a complex cation [Gd(H₂O)₉]³⁺. These complex cations and the ethyl sulfate anions form the crystal lattice.
Table 1: Crystallographic Data for this compound Nonahydrate at 171 K
| Parameter | Value |
| Crystal System | Hexagonal |
| Space Group | P6₃/m |
| a (Å) | 13.931 |
| c (Å) | 7.0224 |
| V (ų) | 1181.7 |
| Z | 2 |
| Dₓ (g cm⁻³) | 1.950 |
Data sourced from Gerkin & Reppart (1984). iucr.org
Strategic Approaches to Isomorphic Series Preparation for Comparative Studies
A significant advantage of the lanthanide ethyl sulfates is their ability to form a continuous isomorphous series. This means that gadolinium can be partially or fully replaced by other lanthanide ions without changing the fundamental crystal structure. iucr.org This isomorphic substitution is a powerful tool for systematically studying the effect of the lanthanide ion's electronic structure on the physical properties of the compound, such as its magnetic and optical behavior.
The preparation of an isomorphic series involves the co-crystallization of two or more lanthanide ethyl sulfates from the same solution. The general strategy is as follows:
Preparation of Stock Solutions: Individual stock solutions of the desired lanthanide ethyl sulfates (e.g., this compound and europium ethyl sulfate) are prepared with accurately known concentrations.
Mixing of Solutions: The stock solutions are then mixed in precise molar ratios corresponding to the desired composition of the final mixed crystal.
Controlled Crystallization: The mixed solution is subjected to the same slow evaporation technique described for the pure compounds.
The success of this method relies on the similar ionic radii and chemical properties of the lanthanide elements, which allows them to substitute for one another in the crystal lattice. The resulting crystals will have a statistical distribution of the different lanthanide ions. X-ray diffraction is a key technique to confirm that the resulting crystals are indeed isomorphous with the parent compounds. A systematic variation in the lattice parameters, following Vegard's law, is a strong indication of the formation of a solid solution.
Table 2: Unit Cell Parameters for Selected Lanthanide Ethyl Sulfate Nonahydrates at 171 K
| Lanthanide Ion | a (Å) | c (Å) | V (ų) |
| La | 14.045 | 7.0996 | 1212.8 |
| Pr | 13.993 | 7.0673 | 1199.1 |
| Nd | 13.974 | 7.0543 | 1193.9 |
| Sm | 13.945 | 7.0374 | 1186.4 |
| Gd | 13.931 | 7.0224 | 1181.7 |
| Dy | 13.883 | 7.0000 | 1169.6 |
| Er | 13.858 | 6.9818 | 1162.7 |
| Yb | 13.840 | 6.9681 | 1156.9 |
Data sourced from Gerkin & Reppart (1984). iucr.org
Exploration of Solvothermal and Hydrothermal Synthesis Routes for Related Systems
While slow evaporation is the standard method for this compound, solvothermal and hydrothermal synthesis routes offer alternative approaches for producing crystalline materials, particularly for related systems and nanoscale analogues. These methods involve carrying out the synthesis in a closed system (an autoclave) at elevated temperatures and pressures.
Hydrothermal Synthesis: This technique uses water as the solvent at temperatures above its boiling point. The increased temperature and pressure can enhance the solubility of reactants and promote the crystallization of phases that may not be stable under ambient conditions. For instance, hydrothermal methods have been successfully employed to synthesize various lanthanide sulfates and hydroxides. koreascience.kr
Solvothermal Synthesis: This is a more general term where the solvent can be an organic liquid or a supercritical fluid. The choice of solvent can influence the morphology and properties of the resulting crystals.
For gadolinium-containing systems, these methods have been utilized to produce a variety of nanostructures, such as nanorods and nanoparticles of gadolinium hydroxide (B78521) and gadolinium oxide. ruppweb.org The general procedure involves the reaction of a gadolinium precursor (e.g., gadolinium nitrate (B79036) or acetate) in the chosen solvent within an autoclave. The temperature, pressure, and reaction time are critical parameters that control the size, shape, and crystallinity of the product.
While there are no specific reports on the solvothermal or hydrothermal synthesis of this compound nonahydrate, the principles can be extended to this system. Such an approach could potentially lead to the formation of novel phases or nanocrystalline forms of the material, which may exhibit different properties compared to the bulk single crystals.
Crystallographic and High Resolution Structural Elucidation
Single-Crystal X-ray Diffraction Analysis of Gadolinium Ethyl Sulfate (B86663) Nonahydrate
Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of well-ordered solids. Studies on the isomorphous series of rare-earth ethyl sulfate nonahydrates, including the gadolinium salt, have provided a comprehensive understanding of their solid-state architecture.
The rare-earth ethyl sulfate nonahydrates, with the general formula M(C₂H₅SO₄)₃·9H₂O, form an isomorphous series, meaning they all crystallize in the same structure. researchgate.net Early investigations correctly identified the space group as P6₃/m, which is a hexagonal system. researchgate.net This assignment has been confirmed by subsequent, more detailed structure refinements. researchgate.net
The unit cell parameters for gadolinium ethyl sulfate nonahydrate, Gd(C₂H₅SO₄)₃·9H₂O, have been determined at a temperature of 171 K. These parameters define the dimensions of the basic repeating unit of the crystal lattice.
Interactive Table 1: Unit Cell Parameters for this compound Nonahydrate at 171 K
| Parameter | Value |
| a | 13.918(1) Å |
| b | 13.918(1) Å |
| c | 7.0099(6) Å |
| α | 90° |
| β | 90° |
| γ | 120° |
| Volume (V) | 1177.3(2) ų |
| Z | 2 |
| Space Group | P6₃/m |
Data sourced from Gerkin and Reppart (1984). researchgate.net Z represents the number of formula units per unit cell.
In the crystal structure of this compound nonahydrate, the gadolinium(III) ion is not directly coordinated to the ethyl sulfate anions. Instead, it is surrounded by nine water molecules, forming a [Gd(H₂O)₉]³⁺ complex cation. researchgate.net The arrangement of these nine water molecules defines the coordination polyhedron around the central gadolinium ion.
The coordination polyhedron has a high degree of symmetry, specifically C₃h symmetry. nih.gov It can be described as a tricapped trigonal prism. Six of the water molecules are located at the vertices of a trigonal prism, while the remaining three "capping" water molecules are situated in a plane that also contains the gadolinium ion, positioned outside the rectangular faces of the prism. nih.gov
The Gd-O bond distances within this coordination sphere are precise and have been measured at 171 K. There are two distinct sets of distances corresponding to the two types of water molecules:
Gd-O(prism): The distance to the six oxygen atoms of the water molecules forming the trigonal prism.
Gd-O(capping): The distance to the three oxygen atoms of the capping water molecules.
The primary interaction involves hydrogen bonding between the hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulfate group on the ethyl sulfate anions. researchgate.net This extensive hydrogen-bonding network links the cationic and anionic components into a stable three-dimensional supramolecular architecture. The ethyl groups of the anions are oriented towards each other, occupying regions between the hydrogen-bonded layers. nih.gov These interactions are crucial for the stability and the specific packing arrangement of the crystal.
Comparative Crystallography of Rare-Earth Ethyl Sulfate Isomorphs
A significant feature of the lanthanide series is the "lanthanide contraction," the steady decrease in ionic radii with increasing atomic number. This trend has a direct and measurable impact on the crystal structures of the isomorphous rare-earth ethyl sulfate nonahydrates.
As one moves across the lanthanide series from Lanthanum (La) to Lutetium (Lu), the unit cell parameters, particularly the 'a' and 'c' axes, show a systematic decrease. researchgate.net This contraction is a direct consequence of the shrinking size of the central rare-earth ion, which leads to shorter metal-oxygen bond lengths within the [M(H₂O)₉]³⁺ cation and a more compact packing of the ions in the crystal lattice.
Interactive Table 2: Comparison of Unit Cell Parameters and M-O Distances for Selected Lanthanide Ethyl Sulfate Nonahydrates at 171 K
| Compound | a (Å) | c (Å) | Volume (ų) | M-O(prism) (Å) | M-O(capping) (Å) |
| La(C₂H₅SO₄)₃·9H₂O | 14.045(1) | 7.0996(5) | 1212.8(2) | 2.618(2) | 2.522(2) |
| Gd(C₂H₅SO₄)₃·9H₂O | 13.918(1) | 7.0099(6) | 1177.3(2) | 2.520(2) | 2.427(2) |
| Yb(C₂H₅SO₄)₃·9H₂O | 13.847(1) | 6.9691(6) | 1157.0(2) | 2.449(2) | 2.361(2) |
| Lu(C₂H₅SO₄)₃·9H₂O | 13.834(1) | 6.9612(8) | 1153.8(3) | 2.437(2) | 2.349(2) |
Data sourced from Gerkin and Reppart (1984). researchgate.net
Influence of Structural Parameters on Local Symmetry and Electronic Environment
The crystal structure and the precise geometry of the coordination sphere around the gadolinium ion dictate its local symmetry. The C₃h symmetry of the [Gd(H₂O)₉]³⁺ complex is a key factor in determining the electronic environment of the Gd³⁺ ion. nih.gov This local symmetry influences the crystal field, which is the electrostatic field experienced by the gadolinium ion due to the surrounding ligands (in this case, the nine water molecules).
The crystal field splits the energy levels of the gadolinium ion's 4f electrons. For Gd³⁺, which has a half-filled f-shell (4f⁷), the ground state is an ⁸S₇/₂ state. This state is not split by the crystal field to a first approximation, but higher-order effects and interactions with excited states can lead to a small zero-field splitting. The specific parameters of the crystal field, which are a direct function of the Gd-O distances and the C₃h symmetry, are crucial for understanding the magnetic and spectroscopic properties of this compound. nih.gov
Theoretical Crystal Structure Prediction and Validation
The prediction of crystal structures from first principles (ab initio) is a computationally intensive field of materials science. For hydrated inorganic salts like this compound, these predictions typically involve methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations. researchgate.netresearchgate.net These methods model the interactions between the constituent ions and molecules to find the most energetically stable packing arrangement.
A literature survey did not yield specific studies focused on the theoretical prediction and validation of the this compound nonahydrate crystal structure. However, the general approach for such a compound would involve:
Energy Minimization: Using computational chemistry software to calculate the total energy for various possible crystal packing arrangements and symmetries.
Force Field or DFT Calculations: Employing either classical force fields or more accurate quantum mechanical DFT calculations to model the interatomic forces. Van der Waals corrections are often necessary to accurately model the weaker intermolecular interactions. uu.nl
Validation: Comparing the theoretically predicted lowest-energy structure with experimental data. The primary validation would be a comparison of the predicted unit cell parameters, space group, and atomic coordinates with those obtained from single-crystal X-ray diffraction.
While no specific predictive studies for this compound were identified, the well-established experimental structure serves as a benchmark for the validation of new theoretical methods aimed at predicting the structures of complex hydrated lanthanide salts.
Spectroscopic Investigations of Electronic and Magnetic Phenomena
Electron Paramagnetic Resonance (EPR) Spectroscopy of Gadolinium Ethyl Sulfate (B86663)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure and magnetic properties of paramagnetic species such as the gadolinium(III) ion. In the case of gadolinium ethyl sulfate, EPR studies provide detailed insights into the interactions between the Gd³⁺ ion and its local crystalline environment. The Gd³⁺ ion possesses a half-filled 4f shell (4f⁷ configuration), resulting in an ⁸S₇/₂ ground state with no first-order orbital angular momentum. nih.gov This leads to relatively long spin-lattice relaxation times and EPR spectra with rich fine structure, making it an excellent probe for investigating the subtle effects of the crystal field. nih.gov
The interaction between the Gd³⁺ ion and the electric field generated by the surrounding ligands in the this compound crystal lattice lifts the degeneracy of the ⁸S₇/₂ ground state. This splitting is described by the crystalline-field parameters within the spin Hamiltonian. For a system with axial symmetry, as is relevant for the ethyl sulfate host, these parameters are often expressed as bₙᵐ (or Bₙᵐ in Stevens operator notation).
While the S-state of Gd³⁺ means it has no orbital angular momentum, splitting still occurs through higher-order effects like spin-orbit coupling with excited states. nih.gov The analysis of the EPR spectra allows for the precise determination of these parameters. For instance, detailed studies of Gd³⁺ diluted in isomorphous lanthanum ethyl sulfate have been conducted to quantify these interactions. It has been shown that a comprehensive model must include not only second-order terms (like b₂⁰) but also fourth- and sixth-order terms (b₄⁰, b₆⁰) to accurately describe the observed energy levels. nih.gov The inclusion of these higher-order terms is necessary to account for features such as the unequal spacing of the fine structure lines in the EPR spectrum. aps.org
Table 1: Representative Crystalline-Field Parameters for Gd³⁺ in an Ethyl Sulfate Lattice Note: Specific values can vary based on experimental conditions and the specific theoretical model used for fitting. The following are illustrative of the order of magnitude.
| Parameter | Description |
| b₂⁰ | The primary axial zero-field splitting parameter, which has a dominant influence on the overall splitting pattern. |
| b₄⁰ | A fourth-order axial parameter that accounts for finer details in the energy level structure. |
| b₆⁰ | A sixth-order axial parameter, also contributing to the detailed description of the fine structure. |
The determination of these parameters is crucial as they provide a quantitative measure of the strength and symmetry of the local environment experienced by the Gd³⁺ ion.
The behavior of the Gd³⁺ electron spins in the crystalline environment under an external magnetic field is described by the spin Hamiltonian. ethz.ch For a system with S > 1/2, a key component of this Hamiltonian is the zero-field splitting (ZFS) term, which describes the splitting of the spin states even in the absence of an external magnetic field. ethz.ch
The ZFS arises from the interaction of the Gd³⁺ ion's spin with the crystal's electric field, mediated by spin-orbit coupling. nih.gov For Gd³⁺, with its ⁸S₇/₂ ground state, the ZFS splits the single energy level into four Kramers doublets. The energy separation between these doublets is typically less than 1 cm⁻¹, a magnitude perfectly suited for study via EPR. nih.gov
Theoretical analyses have demonstrated that the spin-spin interaction between the 4f electrons is a critically important mechanism contributing to the ZFS in Gd³⁺ ions within an axial crystalline field like that of lanthanum ethyl sulfate. aps.org Neglecting this interaction leads to an incomplete understanding of the ZFS parameters. aps.org The ZFS tensor, often denoted by D , quantifies this interaction and its magnitude directly influences the width and structure of the observed EPR spectrum. ethz.ch In gadolinium complexes, the ZFS can be separated into static contributions, arising from the fixed geometry of the complex, and transient contributions from dynamic processes like vibrations. nih.gov
In concentrated paramagnetic salts like this compound, interactions between neighboring Gd³⁺ ions become significant. These spin-spin interactions can be broadly categorized as magnetic dipolar interactions and exchange interactions (including superexchange).
Studies on rare-earth ethyl sulfates have shown that these interactions can be directly measured from the shifts in the EPR lines at low temperatures. aps.org The primary mechanism explaining the interaction between a Gd³⁺ ion and its neighbors in the ethyl sulfate lattice is dipolar coupling. aps.org This through-space interaction depends on the distance and orientation between the interacting magnetic dipoles.
In magnetically concentrated samples, these interactions lead to a nearly uniform internal magnetic field when a strong external field is applied, allowing for the observation of narrow line spectra. aps.org By substituting Gd³⁺ as an impurity into a different rare-earth ethyl sulfate host, such as dysprosium ethyl sulfate, it is possible to measure the specific interaction between the Gd³⁺ ion and its first-, second-, and third-nearest neighbors. aps.org While direct exchange is negligible due to the shielded nature of 4f orbitals, superexchange, mediated by intervening ligands (e.g., sulfate or water molecules), can contribute, although the dipolar mechanism is often dominant in these compounds. aps.org
The EPR spectrum of this compound exhibits a strong dependence on both the temperature and the orientation of the crystal with respect to the external magnetic field.
The angular dependence is a direct consequence of the anisotropy of the crystalline field. For an axial system like this compound, the spacing of the seven fine structure lines varies characteristically with the angle (θ) between the external magnetic field and the principal crystal axis. This variation is approximately proportional to (3cos²θ - 1). aps.org This dependence allows for the mapping of the energy levels as a function of orientation. aps.org
Temperature has a profound effect on the EPR spectrum. As the temperature is lowered, the populations of the different spin levels, which are split by the ZFS, change according to the Boltzmann distribution. This affects the relative intensities of the observed transitions. At very low temperatures (e.g., 4.2 K and below), the description of the spectrum requires the inclusion of higher-order terms in the spin Hamiltonian, as the simple models become insufficient. aps.org Furthermore, lowering the temperature can reduce the rate of spin-lattice relaxation, leading to narrower EPR lines. In studies of gadolinium metal, the EPR linewidth shows a distinct behavior near the magnetic ordering temperature, increasing as the temperature approaches the transition point from above. osti.govaps.org While this compound does not exhibit ferromagnetic ordering at similar temperatures, the general principles of how temperature affects spin dynamics and relaxation rates are relevant.
Paramagnetic Resonance Studies under Extreme Conditions (e.g., Low Temperature, High Magnetic Fields)
Investigating this compound under extreme conditions of low temperature and high magnetic fields provides deeper insights into its fundamental magnetic properties. These conditions are defined by the relationship gβH > kT, where the magnetic energy (gβH) significantly exceeds the thermal energy (kT). aps.org
Under such conditions, the electron spins become highly aligned with the external magnetic field. aps.org This high degree of spin alignment creates a uniform internal field within the sample, which is advantageous for resolving fine spectral features that might otherwise be obscured by inhomogeneous broadening. aps.org This approach has been successfully used to directly determine spin-spin interactions from the resulting line shifts at low temperatures. aps.org
High-field EPR, conducted at frequencies like 240 GHz (corresponding to a field of 8.6 T), is particularly valuable for studying high-spin systems like Gd³⁺. nih.gov The Gd³⁺ ion's ⁸S₇/₂ ground state results in a narrow central mₛ = -1/2 ↔ +1/2 transition, which is only affected by ZFS in the second order, making it a strong and distinct feature in high-field spectra. nih.gov
At the cryogenic temperatures (e.g., 10-50 K) and high fields used in these experiments, spin decoherence and relaxation mechanisms can be meticulously studied. nih.gov The dominant processes driving decoherence include:
Energy-conserving electron spin flip-flops between neighboring ions. nih.gov
Spin-lattice relaxation processes that induce spin flips. nih.gov
Fluctuations in the local magnetic field caused by the flipping of nearby nuclear spins. nih.gov
Measurements of the spin-lattice (T₁) and phase memory (Tₘ) relaxation times under these conditions reveal that for Gd³⁺, Tₘ is often only a factor of 5-10 shorter than T₁, in contrast to many other paramagnetic species where the difference is orders of magnitude. nih.gov Experiments on dilute this compound have been performed at temperatures as low as 2.85 K to probe these relaxation times. aps.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Understanding Solution Dynamics and Ligand Exchange
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the structure and dynamics of molecules in solution. For paramagnetic complexes like this compound, NMR can provide information on the dynamics of ligand exchange, which is the process where ligands in the first coordination sphere of the metal ion exchange with molecules from the bulk solvent.
While specific NMR studies focusing on the fundamental chemical exchange dynamics of this compound are not prominently detailed in the surveyed literature, the principles can be understood from studies on analogous Gd³⁺ complexes. The paramagnetic nature of the Gd³⁺ ion significantly influences the NMR spectra of nearby nuclei. This influence can be exploited to measure the rates of chemical exchange processes.
For example, in various Gd³⁺ complexes, the rate of water exchange is a critical parameter. rsc.org This rate can be determined by variable-temperature ¹⁷O NMR, where the transverse relaxation rate of the water oxygen nuclei is measured. The exchange rate affects the observed NMR linewidths and relaxation times. A fast exchange rate leads to an averaged signal, while a slow exchange rate may allow for the observation of separate signals for bound and free ligands. The transition between these regimes is sensitive to the exchange rate. Studies on other Gd³⁺ systems have determined ligand self-exchange rates on the order of 10⁵ M⁻¹s⁻¹. nih.gov These dynamic processes, including the interconversion between different isomeric forms of a complex in solution, can be effectively characterized using various NMR techniques, including ¹H and ³¹P NMR for appropriate ligand systems. rsc.org
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Environment Probing
X-ray Absorption Spectroscopy (XAS) serves as a powerful, element-specific tool for elucidating the local geometric and electronic structure of a target atom within a compound. The technique is particularly insightful for materials like this compound, where understanding the immediate coordination environment of the gadolinium ion is crucial for characterizing its properties. XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region, which encompasses the energies near the absorption edge, provides detailed information about the oxidation state and coordination geometry of the absorbing atom. For gadolinium compounds, the L3-edge is frequently studied. The features of the L3-edge XANES spectra are correlated with the local symmetry of the gadolinium ion. nih.gov Systematic studies of lanthanide L-edges have shown that both L1 and L3-edge XANES spectra exhibit characteristic features that are linked to their local symmetry, which can be corroborated through theoretical simulations. nih.gov The position and shape of the "white line," an intense peak at the absorption edge corresponding to the 2p → 5d transition, are sensitive to the chemical environment and bonding of the gadolinium ion. aist.go.jp
The EXAFS region, extending several hundred electron volts beyond the absorption edge, consists of oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local structure, including the number and type of neighboring atoms and their radial distance from the central absorbing atom.
For this compound, which is a hydrated salt, the primary coordination sphere of the Gd(III) ion is composed of water molecules. EXAFS spectroscopy is ideally suited to probe this hydration shell. nih.gov Studies on hydrated lanthanoid(III) ions in both aqueous solutions and solid crystalline salts, such as trifluoromethanesulfonates, have demonstrated that the local environment around the lanthanide ion is remarkably similar in both states. nih.govresearchgate.net This suggests that findings from aqueous Gd(III) ions can provide a reliable model for the local structure in this compound crystals.
Research on hydrated gadolinium(III) ions has shown a dynamic coordination environment, with a coexistence of species having either eight or nine water molecules in the first coordination sphere. aip.org Theoretical studies are in good agreement with experimental data from EXAFS and X-ray diffraction, which indicate coordination numbers between 7.5 and 9.9. aip.org The coordination geometry for nine-coordinate lanthanide ions is typically a tricapped trigonal prism, while an eight-coordinate environment often adopts a square antiprismatic arrangement. researchgate.netslu.se
The Gd-O bond distances are a key parameter extracted from EXAFS analysis. For hydrated Gd(III), these distances vary depending on the coordination number. In a nine-coordinate structure, the Gd-O distances to the capping water molecules are slightly longer than those to the prism vertices. rsc.org
The following table summarizes typical coordination numbers and Gd-O bond distances for hydrated Gd(III) ions, which are expected to be analogous to the local environment in this compound.
| Coordination Number (CN) | Average Gd-O Bond Distance (Å) | Coordination Geometry |
| 8 | 2.37 - 2.41 | Square Antiprism |
| 9 | 2.40 - 2.55 | Tricapped Trigonal Prism |
This table presents data compiled from studies on hydrated gadolinium(III) ions and analogous lanthanide complexes. aip.orgrsc.org
Detailed EXAFS analysis involves fitting the experimental spectrum to a theoretical model. This fitting procedure yields precise values for parameters such as the coordination number (N), the interatomic distance (R), and the Debye-Waller factor (σ²), which accounts for thermal and static disorder. Least-squares curve fitting of Gd L3-edge EXAFS spectra can reveal distinct shells of atoms around the central gadolinium ion. nih.govresearchgate.net For instance, in complex systems, different Gd-O and Gd-N bond distances can be resolved. nih.govresearchgate.net
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and f-Orbital Interactions
Quantum chemical calculations are fundamental to understanding the electronic structure of gadolinium ethyl sulfate (B86663). These calculations, often employing ab initio methods, provide a detailed description of the electron distribution and the nature of the chemical bonds within the molecule. For gadolinium(III) complexes, a primary focus is the treatment of the 4f electrons, which are largely responsible for the ion's magnetic properties.
The Gd³⁺ ion has a [Xe]4f⁷ electronic configuration, resulting in a half-filled f-shell. This configuration leads to a spherically symmetric ⁸S₇/₂ ground state, which simplifies some aspects of theoretical modeling as the orbital angular momentum is zero (L=0). However, the interaction of these f-orbitals with the surrounding ligands—in this case, the oxygen atoms from the sulfate groups and the water molecules—is crucial for understanding the fine details of its electronic and magnetic behavior.
Ab initio calculations, such as those based on Hartree-Fock (HF) or Density Functional Theory (DFT), can be used to determine the molecular orbitals and their energies. For lanthanide complexes, multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) are often necessary to accurately describe the electronic states arising from the f-orbitals. These calculations can elucidate the extent of covalent interaction between the gadolinium ion and the ligands, which, although small for lanthanides, is not entirely negligible. The interaction with the ligand field lifts the degeneracy of the 4f orbitals, leading to a splitting of the energy levels, a phenomenon critical for understanding the magnetic and spectroscopic properties of the compound. researchgate.netacs.org
Key Findings from Quantum Chemical Calculations on Gd(III) Systems:
f-Orbital Character: The 4f orbitals in Gd³⁺ are well-shielded by the outer 5s and 5p electrons, leading to minimal direct orbital overlap with ligand orbitals. The bonding is predominantly ionic.
Covalency: Despite the largely ionic nature, a small degree of covalency exists, primarily involving the Gd 5d and 6s orbitals. acs.org
Ligand Field Effects: The electrostatic field created by the nine coordinating water molecules and the ethyl sulfate groups causes a splitting of the f-orbitals, which can be quantified through computational models. researchgate.net
Computational Modeling of Crystal Field Effects and Energy Levels
Crystal Field Theory (CFT) provides a powerful framework for modeling the splitting of the f-orbital energy levels in gadolinium ethyl sulfate due to the electrostatic field of the surrounding ligands. umich.edu In the case of this compound nonahydrate, the Gd³⁺ ion is coordinated by nine water molecules, creating a local environment of approximately D₃ₕ symmetry.
The crystal field potential can be expressed as a sum of spherical tensor operators, with the crystal field parameters (CFPs) determining the magnitude of the splitting. These parameters can be determined experimentally from spectroscopic data or calculated using computational methods. Ab initio calculations can provide a first-principles determination of the CFPs, offering a more fundamental understanding than purely empirical fitting. ucl.ac.uk
The Hamiltonian for the crystal field interaction can be written as:
H_CF = Σ B_k^q O_k^q
where B_k^q are the crystal field parameters and O_k^q are the Stevens operator equivalents. For the D₃ₕ symmetry of the hydrated gadolinium ion in the ethyl sulfate crystal, the key non-zero parameters are B₂⁰, B₄⁰, B₆⁰, and B₆⁶.
Computational modeling can predict the energy level scheme of the Gd³⁺ ion in the crystal lattice. While the ground state of Gd³⁺ is an orbital singlet (⁸S₇/₂), the crystal field can cause a small splitting of this state, known as zero-field splitting (ZFS). This splitting is crucial for understanding the magnetic anisotropy and spin relaxation properties of the compound. nih.gov
Table 1: Representative Crystal Field Parameters for Lanthanide Ethyl Sulfates
| Parameter | Value (cm⁻¹) |
| B₂⁰ | -0.4 to -0.8 |
| B₄⁰ | -0.3 to -0.6 |
| B₆⁰ | -0.3 to -0.5 |
| B₆⁶ | 3.0 to 5.0 |
Note: These are typical ranges for lanthanide ethyl sulfates and specific values for this compound would require detailed spectroscopic analysis or specific high-level calculations. aps.org
Theoretical Prediction of Spin Relaxation Mechanisms in Gadolinium Systems
The spin relaxation of the Gd³⁺ ion in this compound is a key property, particularly relevant to its applications in magnetic resonance. Theoretical models are essential for predicting and understanding the mechanisms that govern how the electron spin system returns to thermal equilibrium after a perturbation. The primary mechanisms for spin relaxation in gadolinium complexes are spin-lattice and spin-spin relaxation.
Spin-Lattice Relaxation (T₁): This process involves the exchange of energy between the spin system and the surrounding lattice (vibrational modes of the crystal). For Gd³⁺, the dominant mechanisms for spin-lattice relaxation are:
Direct Process: A spin transition occurs with the emission or absorption of a single phonon of energy equal to the Zeeman splitting. This process is dominant at very low temperatures.
Raman Process: A spin transition occurs through the inelastic scattering of a phonon, with the energy difference being transferred to or from the spin system. This process becomes more important at higher temperatures.
Orbach Process: A two-step process involving a real intermediate excited electronic state. This is highly efficient when an excited state is accessible at an energy corresponding to the thermal energy.
Theoretical predictions of spin-lattice relaxation rates involve calculating the interaction between the spin system and the lattice vibrations (spin-phonon coupling). Modulation of the crystal field by lattice vibrations is a primary driver of this relaxation. nih.gov
Spin-Spin Relaxation (T₂): This process involves the exchange of energy between neighboring spins and leads to a dephasing of the spin precession without a change in the total energy of the spin system. The main contributions to spin-spin relaxation in this compound are:
Dipolar Interaction: The magnetic dipole-dipole interaction between neighboring Gd³⁺ ions.
Exchange Interaction: The quantum mechanical exchange interaction between the electron spins of adjacent gadolinium ions.
Theoretical models for spin relaxation in Gd(III) complexes often consider the modulation of the zero-field splitting (ZFS) by molecular tumbling (in solution) or lattice vibrations (in solids) as a key relaxation pathway. nih.govmriquestions.com
Table 2: Key Parameters in Theoretical Models of Spin Relaxation for Gd(III) Complexes
| Parameter | Description | Typical Theoretical Value Range |
| τc | Rotational correlation time (in solution) | 10⁻¹¹ - 10⁻⁹ s |
| τv | Correlation time for ZFS modulation | 10⁻¹² - 10⁻¹¹ s |
| Δ² | Mean-square ZFS fluctuation | 10¹⁸ - 10²⁰ s⁻² |
| T₁e | Electron spin-lattice relaxation time | 10⁻⁹ - 10⁻⁸ s |
| T₂e | Electron spin-spin relaxation time | 10⁻⁹ - 10⁻⁸ s |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Hydration Shells
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the behavior of this compound in solution. These simulations model the movement of atoms and molecules over time, providing insights into the structure and dynamics of the hydration shells around the Gd³⁺ ion and its interaction with the ethyl sulfate counter-ions. researchgate.net
In an MD simulation, the forces between atoms are calculated using a force field, which is a set of empirical potential energy functions. For lanthanide systems, developing accurate force fields is a significant challenge due to the complex electronic structure and the need to account for polarization effects. researchgate.netnih.gov
MD simulations of this compound in aqueous solution can reveal:
Hydration Structure: The number of water molecules in the first and second hydration shells, and their geometric arrangement. For Gd³⁺, a coordination number of 8 or 9 is typical, with a dynamic equilibrium between different coordination geometries. elsevierpure.com
Water Exchange Dynamics: The residence time of water molecules in the first hydration shell, which is a critical parameter for applications such as MRI contrast agents. morressier.com
Ion Pairing: The extent to which the ethyl sulfate anions associate with the hydrated gadolinium cation.
Transport Properties: Diffusion coefficients and other transport properties of the ions in solution.
A study on the water exchange dynamics of lanthanide ions in a 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate ionic liquid/water mixture highlighted the significant influence of the ethyl sulfate anion on the hydration dynamics. morressier.com Such simulations provide atomic-level explanations for experimentally observed trends.
Table 3: Typical Parameters for MD Simulations of Hydrated Lanthanide Ions
| Parameter | Description | Typical Value/Method |
| Force Field | Set of potential energy functions | AMOEBA, CHARMM, AMBER |
| Water Model | Representation of water molecules | TIP3P, SPC/E |
| Ensemble | Thermodynamic conditions | NVT (constant volume), NPT (constant pressure) |
| Time Step | Integration time step | 1-2 fs |
| Simulation Length | Total simulation time | nanoseconds to microseconds |
Application of Superposition Models for Ligand Field Interpretation
The superposition model is a phenomenological approach used to interpret and predict the crystal field parameters of a complex based on the contributions of individual ligands. nih.gov This model assumes that the total crystal field is a sum of the contributions from each coordinating atom. The contribution of each ligand is described by intrinsic parameters that depend on the type of ligand and its distance from the central metal ion.
The superposition model is particularly useful for systems with low symmetry, where the number of independent crystal field parameters is large. It allows for the prediction of the crystal field parameters for a complex if the intrinsic parameters for the ligands are known from studies on simpler, higher-symmetry systems.
B_k^q = Σ Ā_k(R_i) K_k^q(θ_i, φ_i)
where the sum is over all coordinating water molecules, Ā_k(R_i) are the intrinsic parameters dependent on the Gd-O distance R_i, and K_k^q are geometric factors dependent on the angular positions (θ_i, φ_i) of the ligands.
This approach allows for a more intuitive understanding of how the geometry of the coordination sphere influences the crystal field splitting and, consequently, the magnetic and spectroscopic properties of this compound. acs.org
Coordination Chemistry and Ligand Environment Studies
The Role of Ethyl Sulfate (B86663) as a Ligand in Gadolinium(III) Coordination
The ethyl sulfate anion (C₂H₅SO₄⁻) plays a crucial role as both a ligand and a counter-ion in the coordination sphere of gadolinium(III). The interaction is primarily governed by the electrostatic attraction between the positively charged Gd³⁺ ion and the negatively charged oxygen atoms of the sulfate group.
Donor Atoms: The ethyl sulfate ligand coordinates to the gadolinium ion through the oxygen atoms of the sulfate moiety. These oxygen atoms act as hard donor sites, which is a preferential characteristic for bonding with the hard Gd(III) ion. nih.gov
Coordination Mode: The sulfate group can act as a monodentate ligand (coordinating through one oxygen atom) or a bidentate ligand (coordinating through two oxygen atoms). The specific mode depends on steric factors and the presence of other competing ligands, such as water, in the coordination sphere.
Influence of the Ethyl Group: The ethyl group (C₂H₅-) is a non-coordinating, bulky organic substituent. Its primary influence is steric; it can affect the packing of the complex in the solid state and may slightly influence the solvation shell in solution, but it does not directly participate in the bonding to the gadolinium center.
| Ligand/Ion | Formula | Donor Atom(s) | Typical Role |
| Gadolinium(III) | Gd³⁺ | N/A (Central Ion) | Lewis Acid |
| Ethyl Sulfate | C₂H₅SO₄⁻ | Oxygen | Ligand / Counter-ion |
| Water | H₂O | Oxygen | Ligand / Solvent |
Hydration Properties and the Formation of Aqua Complexes in Solution
Gadolinium salts, including gadolinium ethyl sulfate, are typically soluble in water. americanelements.comsamaterials.com In aqueous solution, the Gd(III) ion readily coordinates with water molecules, which are polar and possess hard oxygen donor atoms. This process leads to the formation of a hydrated cation, known as an aqua complex.
The primary species in solution is the gadolinium aqua ion, which typically exists with eight or nine inner-sphere water molecules, denoted as [Gd(H₂O)₈]³⁺ or [Gd(H₂O)₉]³⁺. nih.gov These coordinated water molecules are in a dynamic equilibrium with the bulk solvent, exchanging rapidly. When this compound is dissolved, the ethyl sulfate anions exist as counter-ions in solution, though they can compete with water molecules to enter the first coordination sphere of the gadolinium ion. The extent of this competition depends on the concentration and temperature. The formation of these aqua complexes is a defining feature of gadolinium's aqueous chemistry. nih.govnih.gov
One of the key parameters in the study of gadolinium complexes, particularly in the context of medical imaging applications, is the hydration number (q), which represents the number of water molecules directly coordinated to the Gd(III) ion. rsc.orgrsc.org For the simple aqua ion, q is high, but it can be reduced by the coordination of other ligands like ethyl sulfate.
Investigation of Coordination Number and Geometry around the Gadolinium(III) Ion
Due to their large size and predominantly ionic bonding, lanthanide ions like Gd(III) exhibit high and variable coordination numbers (CN). nih.govstanford.edu The most common coordination numbers for Gd(III) are 8 and 9. stanford.edu The specific coordination number and the resulting geometry of the coordination polyhedron in a this compound complex are determined by the number of coordinating ligands and their steric requirements.
Coordination Number 8: A common geometry for CN=8 is the square antiprism . In the context of an aqua complex like [Gd(H₂O)₈]³⁺, the gadolinium ion would be situated between two square planes of four water molecules each, with the planes staggered by 45 degrees relative to one another. nih.gov
Coordination Number 9: For CN=9, the most frequently observed geometry is the monocapped square antiprism or the tricapped trigonal prism . stanford.edu Many gadolinium complexes with oxygen-donating ligands adopt a nine-coordinate geometry. stanford.eduresearchgate.netfinechem-mirea.ru
Experimental determination through techniques like single-crystal X-ray diffraction would be required to definitively establish the solid-state structure of this compound. However, based on extensive data from related gadolinium compounds, a high coordination number is expected, with the coordination sphere comprising oxygen atoms from both water molecules and ethyl sulfate anions. Quantum-chemical calculations on similar gadolinium complexes with oxygen-donating β-diketone ligands show average Gadolinium-Oxygen (Gd-O) bond lengths in the range of 2.31 Å to 2.35 Å, which are typical for such interactions. chemrxiv.org
Table of Common Gd(III) Coordination Geometries
| Coordination Number | Idealized Geometry |
|---|---|
| 8 | Square Antiprism (SAP) |
| 8 | Dodecahedron |
| 9 | Tricapped Trigonal Prism (TTP) |
| 9 | Monocapped Square Antiprism (CSAP) |
Ligand Field Theory Applications to this compound
Ligand Field Theory (LFT) is a model used to describe the electronic structure of coordination compounds, focusing on the interaction between the metal ion's orbitals and the ligands. wikipedia.org While LFT is highly effective for transition metal complexes involving d-orbitals, its application to lanthanide complexes like this compound is more nuanced and limited. nih.gov
The key reasons for this limitation are:
Shielding of 4f Orbitals: The 4f orbitals of the Gd(III) ion are located deep within the atom and are effectively shielded by the filled 5s and 5p orbitals. This shielding minimizes their interaction with the ligand field created by the ethyl sulfate and water ligands.
Predominantly Ionic Bonding: The bonding between Gd(III) and ligands is largely electrostatic (ionic) in nature, with minimal covalent character. LFT, which incorporates covalent interactions via molecular orbital theory, is less applicable than the simpler Crystal Field Theory (CFT), which treats ligands as point charges. nih.govyoutube.com
Spherically Symmetric Ground State: The Gd(III) ion has a 4f⁷ electron configuration. According to Hund's rules, this results in a half-filled shell with one electron in each of the seven f-orbitals, leading to a total orbital angular momentum L=0. This corresponds to an ⁸S₇/₂ ground state term, which is spherically symmetric and is not split by a ligand field in the first order.
Consequently, the ligand field stabilization energy (LFSE) for Gd(III) complexes is very small, and the influence of the ligand environment on the energy levels of the 4f electrons is minimal. While LFT can be used in a more advanced theoretical context to analyze subtle spectroscopic features, its predictive power for geometry and basic stability is far less significant for gadolinium compounds compared to d-block metal complexes. nih.gov The coordination geometry of this compound is therefore dictated almost entirely by steric and electrostatic repulsion among the ligands, rather than by ligand field stabilization effects.
Applications As a Model System in Fundamental Physics and Materials Science
Probing Fundamental Spin Dynamics and Quantum Coherence in Lanthanide Systems
Gadolinium ethyl sulfate (B86663) is a significant compound for investigating fundamental spin dynamics and quantum coherence in lanthanide-based systems. The Gd³⁺ ion possesses a half-filled 4f shell, resulting in a pure spin-7/2 ground state with no orbital angular momentum, which simplifies the interpretation of its magnetic behavior.
Electron Paramagnetic Resonance (EPR) studies on Gd³⁺ doped into single crystals of various rare-earth ethyl sulfates have provided detailed insights into the spin Hamiltonian parameters. aip.org These parameters, which describe the interaction of the electron spin with its environment, have been evaluated at different temperatures. aip.org The study of these systems helps in understanding the influence of the host crystal on the magnetic properties of the gadolinium ion.
Research into the spin decoherence mechanisms in Gd³⁺ complexes is crucial for the development of quantum technologies. nih.gov Understanding the processes that lead to the loss of quantum coherence, such as spin-lattice and spin-spin relaxation, is essential for designing materials with long coherence times, a key requirement for quantum computing and information storage. nih.govacs.org The relatively long relaxation times of Gd³⁺ make it a promising candidate for such applications. nih.gov
Table 1: Spin Hamiltonian Parameters for Gd³⁺ in Lanthanum Ethyl Sulfate
| Parameter | Value at Room Temperature | Value at 77°K |
| b₂⁰ (GHz) | -0.091 | -0.103 |
| b₄⁰ (GHz) | -0.003 | -0.003 |
| b₆⁰ (GHz) | 0.0004 | 0.0004 |
Data sourced from EPR studies on Gd³⁺ in La(C₂H₅SO₄)₃·9H₂O single crystals. aip.org
Research into Low-Noise Amplification Technologies (e.g., Masers) and High-Frequency Analogues
While masers (Microwave Amplification by Stimulated Emission of Radiation) represent a cornerstone of low-noise microwave amplification, there is limited specific information available in the scientific literature on the use of gadolinium ethyl sulfate in this particular application. aps.orgdtic.miloist.jp Masers operate based on the principle of stimulated emission in a population-inverted spin system, and materials containing paramagnetic ions are essential for their function. aps.orgdtic.mil
The development of cryogenic low-noise amplifiers is critical for applications in radio astronomy and quantum computing, where the detection of extremely weak microwave signals is necessary. researchgate.netmdpi.com While various materials are being explored for these technologies, there is no prominent research indicating that this compound is a primary candidate for modern maser or other high-frequency, low-noise amplification technologies.
Exploration of Magnetocaloric Properties for Advanced Refrigeration Concepts
The magnetocaloric effect (MCE) is a phenomenon where a material's temperature changes upon the application or removal of a magnetic field. quora.comyoutube.com This effect is the basis for magnetic refrigeration, an emerging cooling technology that is potentially more energy-efficient and environmentally friendly than conventional gas-compression refrigeration. youtube.comum.si
Gadolinium and its alloys are well-known for their significant magnetocaloric effect near room temperature. quora.comdtu.dk However, there is a lack of specific research and data on the magnetocaloric properties of this compound. While frustrated lanthanide oxides and other gadolinium compounds are being investigated for magnetic refrigeration at cryogenic temperatures, similar studies on this compound are not widely reported. nih.govacs.org The focus of MCE research has been primarily on metallic gadolinium and its alloys due to their strong ferromagnetic ordering and large magnetic moment. um.sidtu.dk
Development of Standard References for Spectroscopic Calibration in Rare-Earth Research
There is no substantial evidence in the available scientific literature to suggest that this compound is used as a standard reference for spectroscopic calibration in rare-earth research. While Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying gadolinium-containing compounds, the use of this compound as a calibration standard for this or other spectroscopic techniques is not a documented application. nih.govnih.gov
EPR studies of Gd³⁺ complexes often focus on understanding the local environment and electronic structure of the ion itself, rather than using the compound as a reference standard. nih.gov The choice of a spectroscopic standard typically depends on factors such as signal stability, sharpness of spectral lines, and well-characterized spectral features, and there is no indication that this compound possesses a unique combination of these properties that would make it a preferred standard in rare-earth research.
Role in Studying Inter-ionic Magnetic Interactions and Phase Transitions
This compound serves as an important model system for studying inter-ionic magnetic interactions and magnetic phase transitions in lanthanide compounds. The magnetic properties of such materials are governed by the interplay of weak magnetic dipole-dipole interactions and exchange interactions between the Gd³⁺ ions.
The study of magnetic ordering in gadolinium compounds is an active area of research. aps.orgaps.orgresearchgate.net At low temperatures, these interactions can lead to a transition from a paramagnetic state to a magnetically ordered state, such as a ferromagnetic or antiferromagnetic state. The nature of this ordering depends on the crystal structure and the relative strengths of the different magnetic interactions.
Future Research Directions and Emerging Academic Paradigms
Design and Synthesis of Novel Gadolinium Ethyl Sulfate (B86663) Derivatives for Tailored Properties
The synthesis of new gadolinium-based materials is a burgeoning field of research. A primary focus for future work will be the design and synthesis of novel derivatives of gadolinium ethyl sulfate with properties tailored for specific applications. This can be achieved through several strategic approaches:
Ligand Modification: By chemically modifying the ethyl sulfate ligand or by introducing additional functionalized ligands, researchers can fine-tune the electronic, magnetic, and optical properties of the resulting gadolinium complexes. For instance, the incorporation of chromophoric organic ligands could enhance the photoluminescent properties of the material.
Polymer and Nanoparticle Composites: The integration of this compound into polymeric matrices or its synthesis as nanoparticles can lead to materials with enhanced processability, stability, and unique size-dependent properties. For example, gadolinium nanoparticles have been synthesized using the polyol method, which allows for control over particle size and shape. researchgate.net
Formation of Hybrid Materials: Creating hybrid materials by combining this compound with other inorganic or organic components can result in multifunctional materials. This could involve the formation of layered structures, metal-organic frameworks (MOFs), or core-shell nanoparticles.
A key objective in the synthesis of these new derivatives will be to establish clear structure-property relationships. This will enable a more rational design of materials with desired characteristics, such as enhanced magnetic moments for spintronic applications or specific luminescent properties for optical devices.
Integration with Advanced Spectroscopic and Structural Characterization Techniques
A deeper understanding of the structure and properties of this compound and its derivatives is crucial for their application. Future research will increasingly rely on the integration of advanced spectroscopic and structural characterization techniques to probe these materials at an unprecedented level of detail.
Synchrotron-Based Techniques: The high brilliance and tunability of synchrotron radiation sources will enable more precise structural determination through techniques like single-crystal and powder X-ray diffraction. This will be particularly important for characterizing the complex crystal structures of new derivatives and for studying structural changes under different conditions (e.g., temperature, pressure). The first structural characterization of a rare-earth ethanesulfonate, specifically an europium compound, has laid the groundwork for such investigations. nih.govresearchgate.net
Advanced Spectroscopic Methods: Techniques such as high-frequency electron paramagnetic resonance (EPR) and inelastic neutron scattering (INS) can provide detailed information about the magnetic properties and crystal field splitting of the gadolinium ions. These experimental techniques, when coupled with theoretical calculations, can offer a comprehensive picture of the electronic structure. ias.ac.in
Local Probe Techniques: Scanning probe microscopy (SPM) techniques, such as magnetic force microscopy (MFM) and scanning tunneling microscopy (STM), can be used to investigate the magnetic and electronic properties of this compound at the nanoscale. This is particularly relevant for the study of thin films and nanostructures.
The data obtained from these advanced characterization techniques will be invaluable for validating theoretical models and for guiding the design of new materials with tailored properties.
Computational-Aided Design and Discovery of New Functional Materials based on Rare-Earth Ethyl Sulfates
Computational modeling has become an indispensable tool in materials science for predicting the properties of new materials and for guiding experimental synthesis. Future research on rare-earth ethyl sulfates will greatly benefit from the application of computational-aided design and discovery.
First-Principles Calculations: Density functional theory (DFT) and other ab initio methods can be used to calculate the electronic structure, magnetic properties, and stability of this compound and its derivatives. arxiv.org These calculations can help to understand the origin of the observed properties and to predict how they can be modified.
Multiscale Modeling: A combination of different computational techniques, from the quantum mechanical level to the macroscopic level, can be used to model the behavior of these materials across different length and time scales. arxiv.org This will be crucial for understanding the performance of these materials in real-world applications.
High-Throughput Screening: By combining computational modeling with machine learning algorithms, it is possible to screen large numbers of potential candidate materials for specific properties. engineering.org.cn This high-throughput screening approach can significantly accelerate the discovery of new functional materials based on rare-earth ethyl sulfates.
The synergy between computational modeling and experimental synthesis will be key to the rapid development of new materials with optimized properties for a wide range of applications.
Exploration of this compound in Quantum Information Science and Spintronics
The unique magnetic properties of the gadolinium(III) ion, with its large spin and long coherence times, make it a promising candidate for applications in quantum information science and spintronics. nih.gov
Quantum Bits (Qubits): The spin states of individual gadolinium ions could potentially be used to encode and process quantum information. Research will focus on the design of this compound derivatives with long spin coherence times and the ability to be manipulated with high fidelity using external fields.
Spintronic Devices: Spintronics is a field of electronics that utilizes the spin of electrons in addition to their charge. The large magnetic moment of gadolinium could be exploited in the development of new spintronic devices, such as spin valves and magnetic tunnel junctions.
Molecular Magnets: Gadolinium-based complexes can exhibit slow relaxation of magnetization, a property characteristic of single-molecule magnets (SMMs). mdpi.com Future research will explore the synthesis of this compound-based SMMs and the study of their quantum tunneling of magnetization.
The exploration of this compound in these emerging fields is still in its early stages, but it holds the potential for significant technological breakthroughs.
Environmental and Green Chemistry Considerations in the Synthesis and Application of Rare-Earth Salts
The increasing demand for rare-earth elements has raised concerns about the environmental impact of their mining and processing. earth.org Future research on this compound and other rare-earth salts must address these concerns by incorporating principles of green chemistry.
Green Synthesis Routes: The development of environmentally friendly synthetic methods for this compound and its derivatives is a key priority. This includes the use of less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. openresearchlibrary.org Mechanochemical synthesis, which reduces or eliminates the need for solvents, is one promising approach. morressier.com
Recycling and Recovery: The development of efficient methods for recycling and recovering gadolinium from end-of-life products is crucial for a sustainable supply chain. atomfair.com
Toxicity and Biocompatibility: For applications in the life sciences, a thorough investigation of the toxicity and biocompatibility of new this compound derivatives will be essential. nih.gov
By integrating green chemistry principles into the design, synthesis, and application of rare-earth salts, it will be possible to mitigate their environmental impact and ensure their long-term sustainability.
Q & A
Q. What are the key physicochemical properties of gadolinium ethyl sulfate, and how do they influence its experimental applications?
this compound (Gd-ES) is characterized by its low-noise electronic properties and paramagnetic behavior, which make it suitable for applications in amplifiers and magnetic resonance studies. Key properties include:
- Density : 3.01 g/mL at 25°C (critical for solubility and crystal growth experiments) .
- Magnetic susceptibility : Exhibits a high effective magnetic moment due to Gd³⁺'s seven unpaired electrons, enabling its use in quantum computing and spin-based studies .
- Thermal stability : Dehydration and phase transitions must be monitored via thermogravimetric analysis (TGA) to ensure structural integrity during experiments.
Methodological Tip: Use X-ray diffraction (XRD) to confirm crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to verify purity.
Q. What synthesis methods are recommended for this compound, and how can researchers optimize yield?
Gd-ES is typically synthesized via the reaction of gadolinium oxide (Gd₂O₃) with ethyl sulfate under controlled pH (4–6) and reflux conditions. Key steps:
- Precursor purification : Pre-treat Gd₂O₃ with nitric acid to remove oxides.
- Reaction monitoring : Use Fourier-transform infrared spectroscopy (FTIR) to track sulfate group incorporation .
- Yield optimization : Adjust molar ratios (e.g., 1:3 Gd:ethyl sulfate) and maintain temperatures at 80–90°C to avoid byproduct formation.
Reference: For reproducibility, follow the stoichiometric guidelines in and validate with elemental analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported magnetic properties of this compound?
Discrepancies in magnetic moments or Curie temperatures often arise from sample purity or measurement techniques. To address this:
- Cross-validation : Compare data from SQUID magnetometry, electron paramagnetic resonance (EPR), and Mössbauer spectroscopy.
- Control experiments : Synthesize batches with varying purity (e.g., 95% vs. 99%) and test under identical conditions.
- Statistical analysis : Apply principal component analysis (PCA) to isolate variables like oxygen vacancies or hydration levels .
Case Study: Los Alamos studies noted gadolinium's unique Curie temperature behavior, which requires precise thermal calibration .
Q. What experimental designs are optimal for studying this compound’s low-noise amplification properties?
To replicate or extend findings on Gd-ES’s low-noise characteristics:
- Circuit design : Integrate Gd-ES into cryogenic amplifiers and measure signal-to-noise ratios (SNR) at 4K–77K.
- Comparative controls : Test against commercial amplifiers (e.g., GaAs-based systems) using standardized noise floors.
- Data collection : Use lock-in amplifiers to isolate low-frequency noise spectra, as described in quantum electronics literature .
Methodological Note: Ensure all measurements are triplicated to account for thermal drift and instrument variability.
Q. How can researchers address challenges in characterizing this compound’s hydration-dependent phase transitions?
Hydration states significantly impact Gd-ES’s electronic properties. For robust characterization:
- In situ techniques : Employ synchrotron XRD or neutron scattering to monitor real-time structural changes during dehydration.
- Dynamic vapor sorption (DVS) : Quantify water adsorption/desorption isotherms to map phase stability regions.
- Computational modeling : Pair experimental data with density functional theory (DFT) simulations to predict intermediate hydration states .
Critical Consideration: Store samples in desiccators with humidity-controlled chambers to prevent unintended phase shifts .
Methodological Best Practices
- Reproducibility : Document synthesis parameters (e.g., pH, temperature gradients) in line with Beilstein Journal guidelines .
- Data reporting : Include raw spectra, magnetic hysteresis loops, and statistical error margins in supplementary materials .
- Ethical compliance : Address safety protocols for handling gadolinium compounds (e.g., MSDS guidelines) in experimental sections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
